2-Ethyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H13FN4O |
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Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-ethyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13FN4O/c1-3-13-17-14-16-7-6-12(19(14)18-13)10-5-4-9(20-2)8-11(10)15/h4-8H,3H2,1-2H3 |
InChI Key |
ALHPVXHSATWUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
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